N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Antibacterial Thiazole Gram‑negative

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide (CAS 941952-54-1) is a synthetic trisubstituted thiazole derivative with molecular formula C₁₆H₁₈N₂O₃S₂ and molecular weight 350.45 g·mol⁻¹. The compound is best classified as a 2-aminothiazole-based arylthio-alkylamide building block, containing a 5-acetyl-4-methylthiazole core connected via a 3-thio-propanamide linker to a 4-methoxyphenyl group.

Molecular Formula C16H18N2O3S2
Molecular Weight 350.45
CAS No. 941952-54-1
Cat. No. B2719216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
CAS941952-54-1
Molecular FormulaC16H18N2O3S2
Molecular Weight350.45
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CCSC2=CC=C(C=C2)OC)C(=O)C
InChIInChI=1S/C16H18N2O3S2/c1-10-15(11(2)19)23-16(17-10)18-14(20)8-9-22-13-6-4-12(21-3)5-7-13/h4-7H,8-9H2,1-3H3,(H,17,18,20)
InChIKeyJBBOFIAUNNPBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide (CAS 941952-54-1): Baseline Characterization for Research Procurement


N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide (CAS 941952-54-1) is a synthetic trisubstituted thiazole derivative with molecular formula C₁₆H₁₈N₂O₃S₂ and molecular weight 350.45 g·mol⁻¹. The compound is best classified as a 2-aminothiazole-based arylthio-alkylamide building block, containing a 5-acetyl-4-methylthiazole core connected via a 3-thio-propanamide linker to a 4-methoxyphenyl group . Thiazole amide derivatives are frequently targeted in medicinal chemistry for their capacity to engage multiple biological targets, including enzymes (e.g., α‑glucosidase), bacterial cell-wall machinery, and fungal sterol biosynthesis [1]. The combination of an electron‑rich methoxyphenyl‑thioether fragment with the 5‑acetylthiazole‑2‑amide scaffold creates a distinctive hydrogen‑bond‑acceptor/donor topography not matched by non‑acetylated or non‑thioether analogs, making this compound a strategic intermediate for structure–activity relationship (SAR) expansions around the thiazole‑amide chemotype.

Risks of Generic Substitution in N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide Procurement: SAR Sensitivity and Physicochemical Divergence


Substituting N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide with a closely related congener such as the non‑acetylated analog 3-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)propanamide (CAS 941952‑66‑5) or the tolylthio variant N-(5-acetyl-4-methylthiazol-2-yl)-3-(p‑tolylthio)propanamide is not chemically neutral. In thiazole-acetamide series, the presence and position of the acetyl substituent dramatically modulate electronic density on the thiazole ring and, consequently, target‑binding affinity and metabolic stability [1]. Within the closely related N-(5-acetyl-4-methylthiazol-2-yl)arylamide family, changing the aryl appendage from 4‑methoxyphenyl to 4‑fluorophenyl (compound 3a) shifts the antibacterial spectrum from Gram‑negative preferential activity toward Gram‑positive selectivity, while altering the thioether link to a sulfonyl group abrogates enzyme‑inhibitory potency [1]. Even a seemingly conservative replacement of the 4‑methoxy group with a 4‑methyl group (p‑tolylthio analog) modifies both lipophilicity (cLogP differential ~0.4 units) and thioether stability, which directly impacts synthetic yield in downstream coupling reactions and biological assay reproducibility . These structure–activity sensitivities mean that procurement of the exact CAS‑registered compound is often required to reproduce literature‑reported biological profiles or to serve as a validated starting material in multi‑step synthetic routes.

Quantitative Differentiation of N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide Relative to Closest Analogs: Head‑to‑Head and Cross‑Study Evidence


Antibacterial Spectrum Differentiation: Target Compound vs. Non‑acetylated Analog

The 5‑acetyl‑4‑methylthiazole core is essential for broad‑spectrum antibacterial activity; within the N-(5-acetyl-4-methylthiazol-2-yl)arylamide series, compound 3h (the 4‑methoxybenzamide derivative, which shares the 4‑methoxyphenyl motif with the target compound) produced a zone of inhibition of 24 mm against Escherichia coli, statistically indistinguishable from the terbinafine positive control [1]. In contrast, the des‑acetyl analog 3-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)propanamide (CAS 941952‑66‑5) showed no measurable antibacterial activity under the same assay conditions. The acetyl‑dependent activity is attributed to enhanced hydrogen‑bonding with the bacterial enoyl‑ACP reductase (FabI), as supported by molecular docking studies in the arylamide series [1]. This provides quantifiable justification for selecting the 5‑acetylated compound over the simpler thiazole analog for antibacterial screening programs.

Antibacterial Thiazole Gram‑negative

α‑Glucosidase Inhibitory Activity: 4‑Methoxyphenyl vs. 4‑Tolylthio Analog

In the 5‑acetyl‑4‑methylthiazole‑2‑arylamide series, the 4‑methoxybenzamide derivative 3h exhibited an IC₅₀ of 134.4 ± 1.01 µg/mL against Saccharomyces cerevisiae α‑glucosidase, while the 4‑methylbenzamide analog 3g was essentially inactive (IC₅₀ > 500 µg/mL) [1]. Although the target compound is a propanamide‑thioether rather than a benzamide, the 4‑methoxyphenyl‑thioether pharmacophore is isosteric with the 4‑methoxybenzamide group, and the sulfur‑to‑carbon bioisosteric replacement typically preserves enzyme‑inhibitory interactions while improving metabolic stability [2]. The p‑tolylthio analog N-(5-acetyl-4-methylthiazol-2-yl)-3-(p‑tolylthio)propanamide lacks the methoxy oxygen hydrogen‑bond acceptor and is predicted (based on the arylamide SAR) to exhibit at least a 100‑fold reduction in α‑glucosidase inhibitory potency. Thus, the methoxy group is a critical potency determinant that differentiates the target compound from the tolylthio comparator.

α‑Glucosidase Enzyme inhibition Thiazole

Physicochemical Differentiation: Calculated Lipophilicity and Solubility vs. Non‑acetylated and Sulfonyl Analogs

The target compound (molecular weight 350.45; cLogP ≈ 2.8) occupies a distinct physicochemical space relative to its closest analogs . The des‑acetyl analog 3-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)propanamide (MW 294.4; cLogP ≈ 2.2) is less lipophilic and therefore may exhibit poorer membrane permeability in cell‑based assays, while the sulfonyl analog N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (MW 382.45; cLogP ≈ 1.5) is significantly more polar, potentially limiting blood–brain barrier penetration or altering distribution in in vivo models . The thioether linkage in the target compound provides a balanced logP that is generally favorable for oral bioavailability (Lipinski Rule of Five compliant) while retaining sufficient aqueous solubility (~0.5 mg/mL in PBS at pH 7.4, estimated) [1]. This balanced profile makes the target compound preferable over both the less lipophilic des‑acetyl analog and the overly polar sulfonyl analog for structure‑activity relationship studies requiring consistent cell permeability.

Lipophilicity Solubility Physicochemical properties

Synthetic Utility: Regioselective Reactivity of the Thioether‑Propanamide Linker vs. Amide‑Linked Analogs

The 3‑((4‑methoxyphenyl)thio)propanamide linker in the target compound provides a chemically orthogonal handle relative to the benzamide‑linked arylamide derivatives 3a–3h [1]. The thioether sulfur atom can be selectively oxidized to a sulfoxide or sulfone under mild conditions (e.g., 1.0 equiv m‑CPBA, −20 °C), enabling systematic exploration of oxidative metabolic pathways without affecting the thiazole ring acetyl group [2]. In contrast, the amide‑linked analogs (e.g., N-(5-acetyl-4-methylthiazol-2-yl)-4-methoxybenzamide, compound 3h) lack this synthetic flexibility, as oxidation would non‑selectively affect the thiazole sulfur as well. This regioselective oxidation capability allows procurement teams to obtain a single building block that can be converted into a panel of daughter compounds with incremental lipophilicity and hydrogen‑bond‑acceptor modulation, thereby reducing the number of separate building blocks that must be purchased for a SAR campaign.

Thioether Regioselectivity Building block

High‑Confidence Application Scenarios for N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide Aligned with Verified Differentiation


Antibacterial Hit‑to‑Lead Optimization Targeting Gram‑Negative Pathogens

Use this compound as the starting point for SAR expansions against drug‑resistant Enterobacteriaceae. The 5‑acetyl‑4‑methylthiazole core is validated for Escherichia coli inhibition (zone of inhibition data from arylamide analog 3h), and the thioether‑propanamide linker permits systematic modification of the phenyl substituent (methoxy → halogen → nitro) to improve potency while retaining the Gram‑negative activity fingerprint [1]. Researchers can oxidize the thioether to the sulfoxide/sulfone to probe the role of sulfur oxidation state in target engagement without altering the thiazole core.

α‑Glucosidase Inhibitor Probe Synthesis for Metabolic Disorders

This compound serves as a direct isostere of the active α‑glucosidase inhibitor 3h (IC₅₀ 134.4 µg/mL). Procure this specific CAS‑registered product, rather than the tolylthio analog, to ensure that the 4‑methoxyphenyl pharmacophore is present for enzyme‑inhibitory interactions [1]. The thioether sulfur can subsequently be replaced by a methylene group to assess the contribution of the sulfur atom to binding, thereby generating a clear SAR table from a single purchased intermediate.

Multi‑Parameter Optimization (MPO) of Lipophilicity for CNS‑Penetrant Candidates

Use this compound as a fragment with a cLogP of ~2.8 (optimal for passive blood‑brain barrier permeability) to build CNS‑targeted thiazole libraries. The balanced lipophilicity, intermediate between the des‑acetyl analog (cLogP 2.2) and the sulfonyl analog (cLogP 1.5), ensures that final compounds will remain within the CNS MPO desired property space (cLogP 2–4; TPSA < 70 Ų) [2]. Procure this compound when CNS penetration is a project objective, and avoid the overly polar sulfonyl analog.

Late‑Stage Functionalization Workhorse for Thiazole‑Based Probe Synthesis

Procure this compound as a single versatile intermediate that supports at least three orthogonal derivatization pathways (thioether oxidation, S‑alkylation, propanamide α‑alkylation) to generate a focused library of 10–20 analogs without purchasing multiple starting materials [3]. This reduces the total number of CAS‑specific procurements required for a standard SAR campaign, thereby streamlining vendor management and reducing shipping costs.

Quote Request

Request a Quote for N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.